1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a hydroxy group and a trifluoromethyl group, along with a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxy and Trifluoromethyl Groups: The hydroxy group can be introduced via hydroxylation reactions, while the trifluoromethyl group is often added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Propenone Moiety: The propenone moiety is typically introduced through aldol condensation reactions involving an aldehyde and a ketone.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The propenone moiety can be reduced to a saturated ketone using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the propenone moiety to a saturated ketone.
Substitution: Replacement of the trifluoromethyl group with various nucleophiles.
Scientific Research Applications
1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which 1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of a propenone.
1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]butan-2-one: Contains a butanone moiety, offering different reactivity and properties.
Uniqueness
1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one is unique due to the combination of the piperidine ring, hydroxy group, trifluoromethyl group, and propenone moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where these features are advantageous.
Properties
IUPAC Name |
1-[3-hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO2/c1-2-7(14)13-5-3-4-8(15,6-13)9(10,11)12/h2,15H,1,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXXBTSENROFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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